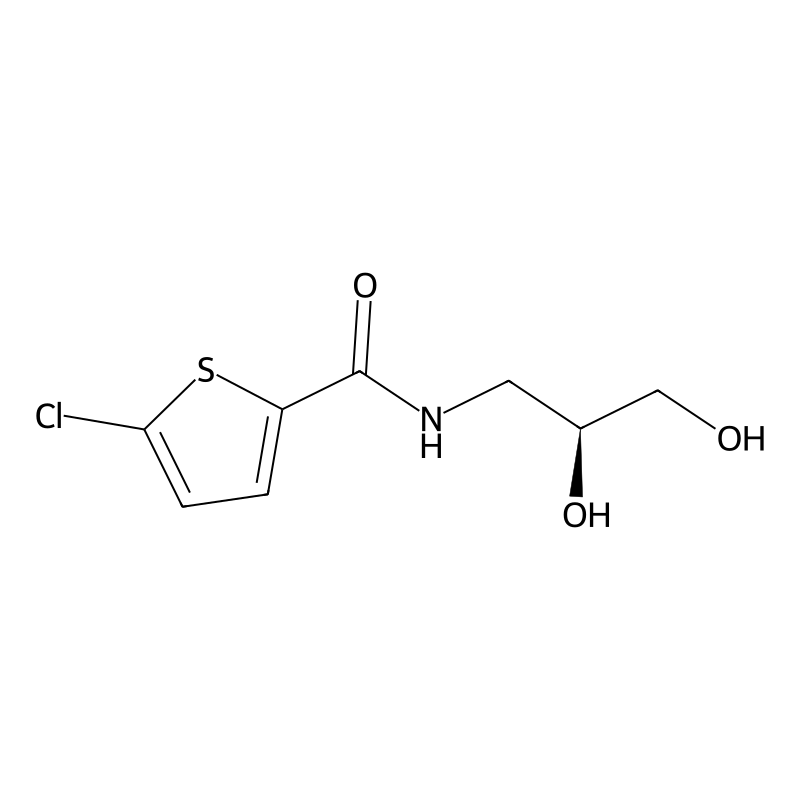

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique thiophene structure, which includes a chlorine atom and a dihydroxypropyl side chain. The compound's molecular formula is C_9H_10ClN_1O_3S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide can be analyzed through various types of reactions:

- Nucleophilic Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Amide Bond Formation: The carboxamide functional group allows for further reactions to form more complex molecules through amide bond formation with other amines or alcohols.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are fundamental in organic synthesis and can lead to the generation of derivatives with enhanced biological activities.

Research indicates that compounds similar to (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide exhibit diverse biological activities. These may include:

- Antimicrobial Activity: Many thiophene derivatives have shown effectiveness against various bacterial and fungal strains.

- Antioxidant Properties: The presence of hydroxyl groups in the side chain may contribute to antioxidant activity by scavenging free radicals.

- Anti-inflammatory Effects: Similar compounds have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The specific biological activity of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide requires further investigation through targeted assays.

The synthesis of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide involves several steps:

- Formation of Thiophene Ring: The initial step typically includes the synthesis of the thiophene ring through cyclization reactions involving appropriate precursors.

- Chlorination: A chlorination reaction introduces the chlorine atom at the 5-position of the thiophene ring.

- Amidation: The carboxylic acid derivative is reacted with an amine derived from 2,3-dihydroxypropylamine to form the desired carboxamide.

Each step needs to be optimized for yield and purity, often employing various solvents and catalysts depending on the specific reaction conditions.

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.

- Agricultural Chemistry: Compounds with similar structures are often explored as agrochemicals for pest control or plant growth regulation.

- Material Science: Thiophene derivatives are also used in organic electronics and materials due to their conductive properties.

Interaction studies involving (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide could focus on:

- Protein Binding Affinity: Assessing how well this compound binds to target proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes involved in metabolic pathways can highlight therapeutic uses.

- Cellular Uptake Studies: Understanding how effectively this compound penetrates cellular membranes can inform its bioavailability and efficacy.

These studies are critical for establishing the pharmacokinetic profile necessary for drug development.

Several compounds share structural features with (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-thiophene-2-carboxylic acid | Thiophene ring with carboxylic acid | Antimicrobial |

| N-(2-hydroxypropyl)-5-chlorothiophene-2-carboxamide | Hydroxyl group instead of dihydroxypropyl | Anti-inflammatory |

| 4-Methyl-thiophene-2-carboxamide | Methyl substitution on thiophene | Antioxidant |

| 5-Bromo-thiophene-2-carboxamide | Bromine substitution instead of chlorine | Antimicrobial |

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.